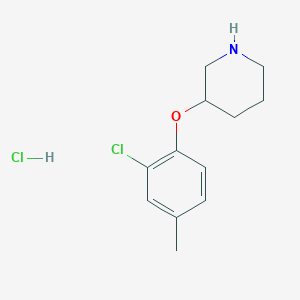
3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride
描述
3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring attached to a 2-chloro-4-methylphenoxy group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride typically involves the reaction of 2-chloro-4-methylphenol with piperidine in the presence of a suitable coupling agent. Common methods include:
Nucleophilic Substitution: The phenol group can be activated using a halogenating agent, followed by nucleophilic substitution with piperidine.
Cyclization Reactions: Cyclization of the intermediate compounds can be achieved using acid catalysts or other reagents that promote ring closure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactions: Depending on the scale, reactions can be conducted in batch reactors or continuous flow systems to optimize production efficiency.
Purification Techniques: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles to replace functional groups on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes and amines.
Substitution Products: Alkylated piperidines and halogenated derivatives.
科学研究应用
3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of materials and chemicals that require specific structural features provided by the piperidine ring.
作用机制
The mechanism by which 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to biological responses. The specific molecular targets and pathways depend on the context in which the compound is used.
相似化合物的比较
3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride is unique due to its specific structural features. Similar compounds include:
4-Chloro-2-methylphenoxyacetic acid: This compound shares the chloro-2-methylphenoxy group but has a different functional group.
2-(4-Chloro-2-methylphenoxy)propanoic acid: Another related compound with a propanoic acid moiety instead of the piperidine ring.
These compounds differ in their functional groups and applications, highlighting the uniqueness of this compound.
属性
IUPAC Name |
3-(2-chloro-4-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRPYZHBZQJRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-68-6 | |
| Record name | Piperidine, 3-(2-chloro-4-methylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


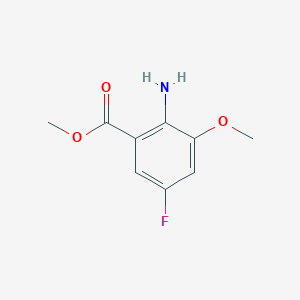

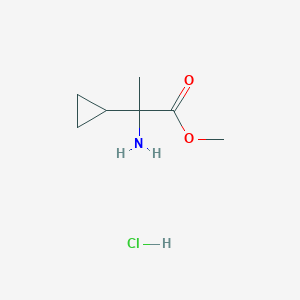
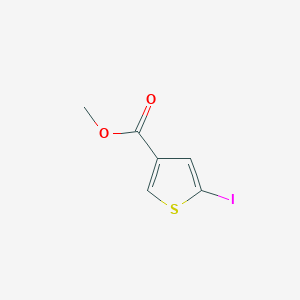

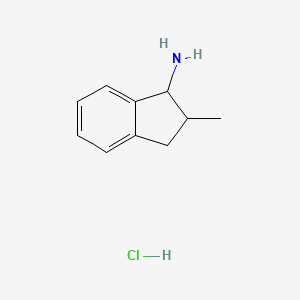
![1-ethyl-4-fluoro-2-[(1H-imidazol-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B1424494.png)
![Dimethyl[2-(propylamino)ethyl]amine dihydrochloride](/img/structure/B1424496.png)
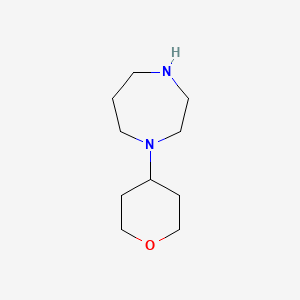
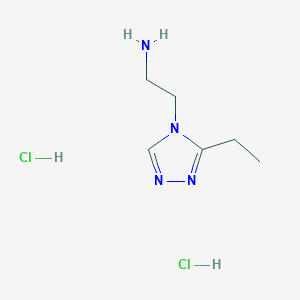
![N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1424501.png)
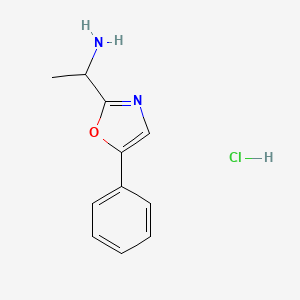
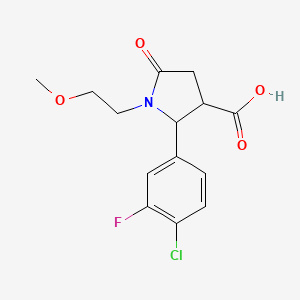
![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1424504.png)
